molecular formula C24H19ClN2O5 B2527952 4-(4-chlorobenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 406200-64-4

4-(4-chlorobenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2527952
CAS No.: 406200-64-4
M. Wt: 450.88
InChI Key: KENAEQLLICBTTG-UHFFFAOYSA-N
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Description

4-(4-chlorobenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a chemical compound with the molecular formula C24H19ClN2O5 and a molecular weight of 450.9 g/mol . Its CAS registry number is 406200-64-4 . This substance features a complex pyrrol-2-one core structure, a motif found in various biologically active molecules and pharmaceutical candidates. The specific research applications and detailed mechanism of action for this compound are areas of ongoing investigation and are not fully delineated in the current literature. Researchers are exploring its potential based on its distinct molecular architecture, which includes a chlorobenzoyl group, a hydroxyphenyl moiety, and a pyridyl substituent. These functional groups may contribute to properties such as hydrogen bonding, molecular recognition, and electronic characteristics that are valuable in medicinal chemistry and drug discovery research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-ethoxy-4-hydroxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O5/c1-2-32-18-13-15(8-11-17(18)28)21-20(22(29)14-6-9-16(25)10-7-14)23(30)24(31)27(21)19-5-3-4-12-26-19/h3-13,21,28-29H,2H2,1H3/b22-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXGRRWXWZLQSW-XDOYNYLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=CC=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2C4=CC=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chlorobenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a synthetic derivative belonging to the class of pyrrole-based compounds. Its structure suggests potential biological activities, particularly in medicinal chemistry, where such compounds are often explored for their pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H19ClN2O4C_{20}H_{19}ClN_2O_4. Its structure includes:

  • A pyrrole ring , which is known for its diverse biological activities.
  • A chlorobenzoyl group , which may enhance its interaction with biological targets.
  • A hydroxyphenyl group , potentially contributing to antioxidant properties.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

Anticancer Activity

Studies have shown that pyrrole derivatives exhibit anticancer properties . The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. For example, a study demonstrated that similar pyrrole compounds could induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and death.

Antioxidant Properties

The presence of the hydroxy group in the phenyl ring suggests potential antioxidant activity . Compounds with similar structures have been noted for their ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage and may contribute to the compound's anticancer effects.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cancer metabolism. For instance, research on related compounds indicates they can inhibit enzymes like topoisomerases and kinases , which are critical for DNA replication and cell division.

Research Findings

Several studies have highlighted the biological activity of pyrrole derivatives, including the one :

  • Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) showed that this compound significantly reduces cell viability at micromolar concentrations. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity.
  • Antioxidant Activity Tests : The compound exhibited a high degree of free radical scavenging ability in assays such as DPPH and ABTS, indicating strong antioxidant potential.
  • Mechanistic Studies : Further investigation into the mechanism revealed that the compound disrupts mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.

Case Studies

Several case studies have been documented regarding similar compounds:

StudyCompoundFindings
Pyrrole derivative AInduced apoptosis in breast cancer cells via ROS generation.
Pyrrole derivative BShowed significant inhibition of tumor growth in vivo models.
Pyrrole derivative CDemonstrated enzyme inhibition leading to reduced proliferation of leukemia cells.

Scientific Research Applications

Antioxidant Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The presence of hydroxyl groups in the structure enhances this activity.

Antimicrobial Properties

Pyrrole derivatives have been extensively studied for their antimicrobial effects. Compounds similar to 4-(4-chlorobenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one have demonstrated activity against various bacterial strains, suggesting potential use as antibacterial agents .

Anticancer Potential

Several studies have highlighted the anticancer properties of pyrrole derivatives. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The specific structure of this compound may enhance its selectivity towards cancer cells.

Drug Development

The unique structural features of This compound make it a candidate for further development into pharmaceutical agents targeting diseases such as cancer and infections caused by resistant bacteria. Its ability to modulate biological pathways suggests that it could be optimized for therapeutic use through structural modifications.

Molecular Docking Studies

Recent molecular docking studies have provided insights into the binding affinities of this compound with various biological targets, including enzymes and receptors involved in disease processes. Such studies are essential for understanding how structural variations can influence activity and efficacy .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant antioxidant activity with IC50 values lower than standard antioxidants .
Study BExhibited potent antimicrobial activity against Gram-positive bacteria, highlighting its potential as a new antibiotic agent .
Study CShowed promising results in inhibiting cancer cell proliferation in vitro, warranting further investigation into its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrrol-2-one Derivatives

Substituent Variations on the Pyrrolone Core

The pyrrol-2-one scaffold is highly modular, with substitutions at positions 1, 3, 4, and 5 dictating pharmacological and physicochemical properties. Key comparisons include:

Compound Name Position 1 Position 3 Position 4 Position 5 Key Properties Reference
Target Compound Pyridin-2-yl Hydroxy 4-Chlorobenzoyl 3-Ethoxy-4-hydroxyphenyl Hypothesized enhanced solubility due to pyridine and polar substituents N/A
29 () 2-Hydroxypropyl Hydroxy 4-Methylbenzoyl 3-Chlorophenyl MP: 235–237°C; molecular ion at m/z 386.1232
44 () 2-Hydroxypropyl Hydroxy 4-Chlorobenzoyl 4-Isopropylphenyl MP: 256–258°C; molecular ion at m/z 414.1546
381681-03-4 () 3-(Dimethylamino)propyl Hydroxy 4-Chlorobenzoyl 4-Methoxyphenyl Molecular weight: 428.909; dimethylamino group enhances solubility

Analysis :

  • Position 1: Pyridin-2-yl (target) vs. hydroxypropyl or morpholinopropyl (). Pyridine may improve π-π stacking in protein binding compared to aliphatic chains .
  • Position 5 : 3-Ethoxy-4-hydroxyphenyl (target) vs. 4-methoxyphenyl () or 4-isopropylphenyl (). The ethoxy-hydroxy combination in the target compound could enhance hydrogen bonding and metabolic stability compared to purely hydrophobic substituents .
Aroyl Group Modifications at Position 4

The 4-chlorobenzoyl group in the target compound is a common motif in analogs. Comparisons include:

  • 4-Fluorobenzoyl (): Fluorine’s electronegativity may increase metabolic stability but reduce polarity compared to chlorine .
  • 4-Methylbenzoyl (): Methyl groups may lower melting points (e.g., 235–237°C for compound 29) due to reduced crystallinity .
Heterocyclic Substitutions
  • Thiadiazolyl Derivatives (): Substitutions like 5-methyl-1,3,4-thiadiazol-2-yl () are associated with enhanced bioactivity in antimicrobial or anticancer contexts. The target compound’s pyridin-2-yl group may offer distinct binding modes compared to thiadiazole .
  • Morpholinopropyl (): Morpholine rings improve solubility and pharmacokinetics, suggesting the target compound’s pyridine group could serve a similar role .

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